(5Z)-5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazolidinone ring with a chlorobenzylidene and hydroxyphenyl substituent, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde with 3-hydroxyphenylthiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the thiazolidinone ring or the chlorobenzylidene group, potentially yielding dihydro derivatives.
Substitution: The chlorobenzylidene group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be investigated for similar properties, potentially serving as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored in preclinical and clinical studies. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinone derivatives exert their effects by interacting with enzymes, receptors, or other molecular targets, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(2-bromobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(2-fluorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one may exhibit unique biological activities due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2S2/c17-13-7-2-1-4-10(13)8-14-15(20)18(16(21)22-14)11-5-3-6-12(19)9-11/h1-9,19H/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCUVTKINOHANK-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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